Octyl 9,10-epoxystearate
CAS No.: 106-84-3
Cat. No.: VC20786924
Molecular Formula: C26H50O3
Molecular Weight: 410.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106-84-3 |
---|---|
Molecular Formula | C26H50O3 |
Molecular Weight | 410.7 g/mol |
IUPAC Name | octyl 8-(3-octyloxiran-2-yl)octanoate |
Standard InChI | InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-25(29-24)21-17-13-11-14-18-22-26(27)28-23-19-15-10-8-6-4-2/h24-25H,3-23H2,1-2H3 |
Standard InChI Key | FIBARIGPBPUBHC-UHFFFAOYSA-N |
SMILES | CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCCCC |
Canonical SMILES | CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCCCC |
Flash Point | 422 °F OC |
Introduction
Chemical Properties and Structure
Octyl 9,10-epoxystearate is a derivative of stearic acid featuring an epoxide functional group strategically positioned between the 9th and 10th carbon atoms of the fatty acid chain, with an octyl ester group at the carboxylic end. This chemical structure gives the compound unique properties that make it valuable for various applications.
Molecular Identification
The compound's fundamental properties are essential for understanding its behavior in different chemical environments and applications. Table 1 summarizes the key identifying characteristics of octyl 9,10-epoxystearate.
Parameter | Value |
---|---|
CAS Number | 106-84-3 |
Molecular Formula | C26H50O3 |
Molecular Weight | 410.7 g/mol |
IUPAC Name | octyl 8-(3-octyloxiran-2-yl)octanoate |
Standard InChI | InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-25(29-24)21-17-13-11-14-18-22-26(27)28-23-19-15-10-8-6-4-2/h24-25H,3-23H2,1-2H3 |
Standard InChIKey | FIBARIGPBPUBHC-UHFFFAOYSA-N |
Physical State | Liquid |
Flash Point | 422 °F OC |
Structural Features
The epoxide ring in octyl 9,10-epoxystearate is a critical structural feature that contributes significantly to its chemical reactivity. This three-membered ring contains an oxygen atom bonded to two carbon atoms, creating a strained structure with high potential energy. The strain energy makes the epoxide susceptible to nucleophilic attacks, which explains its utility in various chemical transformations.
The compound belongs to the broader category of epoxy fatty acids, which are characterized by an oxirane ring sharing a carbon-carbon bond with an aliphatic chain. This structural arrangement contributes to its hydrophobicity and relative neutrality in terms of acid-base behavior .
Synthesis Methods
The synthesis of octyl 9,10-epoxystearate typically involves the epoxidation of the corresponding unsaturated fatty acid ester. This process transforms the carbon-carbon double bond between positions 9 and 10 into an epoxide functional group.
Conventional Epoxidation Methods
The traditional approach to synthesizing octyl 9,10-epoxystearate involves the epoxidation of oleic acid derivatives using peracids or other oxidizing agents. The reaction sequence generally begins with the esterification of oleic acid to form octyl oleate, followed by epoxidation of the double bond.
Peracids such as meta-chloroperbenzoic acid (mCPBA) or peroxyacetic acid are commonly employed as epoxidizing agents. These reagents transfer an oxygen atom to the carbon-carbon double bond, creating the epoxide ring. The reaction typically proceeds through a concerted mechanism, resulting in a stereospecific addition where the configuration of the double bond is preserved in the product.
Alternative Synthesis Routes
Research in the field of green chemistry has led to the development of alternative synthesis methods that employ more environmentally friendly reagents and conditions. These approaches often utilize hydrogen peroxide as the oxygen source, combined with various catalysts to enhance reaction efficiency. Metal-based catalysts, enzymes, and solid acids have all been investigated for this purpose .
A particularly relevant synthetic pathway involves the preparation of methyl epoxy stearate (methyl 9,10-epoxy octadecanoate), which serves as a versatile intermediate for further transformations. This compound can undergo catalytic epoxy ring opening reactions with various nucleophiles, including amines, to produce functionalized derivatives .
Applications
Octyl 9,10-epoxystearate finds applications across multiple industries, leveraging its unique chemical structure and properties for diverse purposes.
Cosmetic Applications
In the cosmetics and personal care industry, octyl 9,10-epoxystearate serves as an emollient and skin conditioning agent. Its structural characteristics enable it to enhance skin feel and moisture retention, making it a valuable ingredient in formulations designed to improve skin hydration and texture.
The compound's ability to form a protective barrier on the skin surface helps to reduce transepidermal water loss, which is critical for maintaining skin hydration. Additionally, its spreading properties contribute to the sensory attributes of cosmetic formulations, providing a smooth, non-greasy feel upon application.
Industrial Applications
From an industrial perspective, epoxystearates, including the octyl derivative, serve as intermediates in the synthesis of more complex compounds. The reactive epoxide group provides a versatile handle for further chemical modifications, enabling the production of specialized materials with tailored properties.
Similar compounds like butyl 9,10-epoxystearate are employed as plasticizers in vinyl resins, polyvinyl chloride, and cellulosic resins, suggesting potential analogous applications for the octyl derivative. These applications leverage the compound's ability to enhance the flexibility and processability of polymer formulations .
Biological Activity
The biological activity of octyl 9,10-epoxystearate has been a subject of scientific interest, particularly regarding its potential roles in metabolic processes.
Metabolic Considerations
Research suggests that compounds like 9,10-epoxystearic acid, which is structurally related to octyl 9,10-epoxystearate, may be involved in human metabolism. These epoxy fatty acids are believed to originate from cytochrome P450 (CYP)-catalyzed epoxidation of unsaturated fatty acids such as oleic acid. This enzymatic process typically occurs in liver microsomes and represents an important biotransformation pathway .
Current Research and Findings
Research on octyl 9,10-epoxystearate and related compounds continues to evolve, with recent studies focusing on their synthesis, characterization, and potential applications.
Synthetic Advancements
Contemporary research has explored innovative approaches to the synthesis of epoxystearates and their derivatives. One notable area of investigation involves the catalytic opening of epoxy rings to produce functionalized derivatives with enhanced properties .
A significant study demonstrated the use of zinc(II) perchlorate hexahydrate as a Lewis acid catalyst for the transformation of methyl 9,10-epoxy octadecanoate (a related compound) into various β-amino alcohols through reactions with different amines. These reactions were conducted under solvent-free conditions, representing an environmentally friendly approach to the functionalization of epoxy fatty acid derivatives .
Analytical Characterization
Advanced analytical techniques have been employed to elucidate the structural details and assess the biological activity of epoxystearates. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are particularly valuable for confirming the structure and purity of these compounds.
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